molecular formula C25H19NO4S B2987602 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid CAS No. 2172500-53-5

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid

Cat. No.: B2987602
CAS No.: 2172500-53-5
M. Wt: 429.49
InChI Key: REWCMHGWJYHWCQ-UHFFFAOYSA-N
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Description

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid is a complex organic compound that features a benzothiophene core, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and suitable electrophiles.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amino group during subsequent reactions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve automated synthesis processes using high-throughput techniques. These methods ensure high purity and yield, which are essential for large-scale applications. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Deprotection: Piperidine or other secondary amines for Fmoc removal.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Aldehydes: From reduction reactions.

    Amino Derivatives: From substitution reactions post-Fmoc removal.

Scientific Research Applications

Chemistry

In organic synthesis, 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structural features make it a candidate for studying protein-ligand interactions. The Fmoc group, in particular, is useful in peptide synthesis, where it protects amino groups during chain elongation.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. Its benzothiophene core is a common motif in many bioactive molecules, suggesting possible applications in drug discovery and development.

Industry

In the materials science industry, derivatives of this compound can be used in the development of organic semiconductors and other advanced materials due to their electronic properties.

Mechanism of Action

The mechanism by which 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Fmoc group can be cleaved to reveal an active amino group, which can then participate in further reactions or interactions.

Comparison with Similar Compounds

Similar Compounds

    3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-2-carboxylic acid: Similar in structure but with variations in the substituents on the benzothiophene core.

    Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in the amino acid backbone.

    Benzothiophene derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a benzothiophene core with an Fmoc-protected amino group and a carboxylic acid. This combination allows for versatile applications in synthesis, biological studies, and material science, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO4S/c27-24(28)23-20(19-11-5-6-12-22(19)31-23)13-26-25(29)30-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21H,13-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWCMHGWJYHWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(SC5=CC=CC=C54)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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